3-Azocan-1-ylpropanoic acid hydrochloride
Overview
Description
Chemical Reactions Analysis
3-Azocan-1-ylpropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
3-Azocan-1-ylpropanoic acid hydrochloride is used extensively in scientific research, particularly in the field of proteomics. It is employed to study protein interactions, modifications, and functions. Additionally, it has applications in:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Utilized in the study of biological pathways and mechanisms.
Medicine: Investigated for potential therapeutic applications, although not currently used in clinical settings.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Azocan-1-ylpropanoic acid hydrochloride involves its interaction with specific molecular targets. It can bind to proteins and other biomolecules, affecting their structure and function. The exact pathways and molecular targets involved are still under investigation, but it is known to influence various biochemical processes .
Comparison with Similar Compounds
3-Azocan-1-ylpropanoic acid hydrochloride can be compared with other similar compounds, such as:
- 4-Azocan-1-ylbutanoic acid hydrochloride
- 5-Azocan-1-ylpentanoic acid hydrochloride
- 6-Azocan-1-ylhexanoic acid hydrochloride These compounds share similar structural features but differ in the length of the carbon chain. The unique properties of this compound, such as its specific binding affinity and reactivity, make it distinct from its analogs .
Properties
IUPAC Name |
3-(azocan-1-yl)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c12-10(13)6-9-11-7-4-2-1-3-5-8-11;/h1-9H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWQTWBVDFLXIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185294-68-1 | |
Record name | 1(2H)-Azocinepropanoic acid, hexahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185294-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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